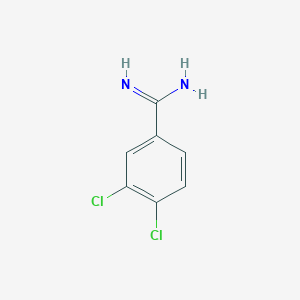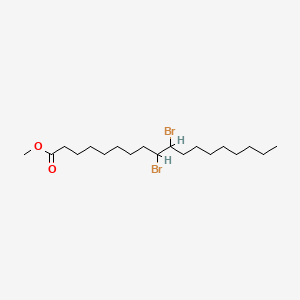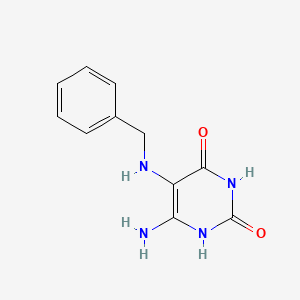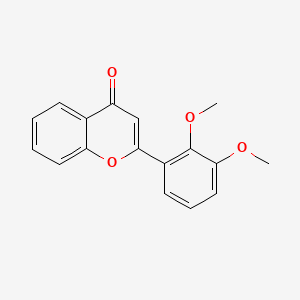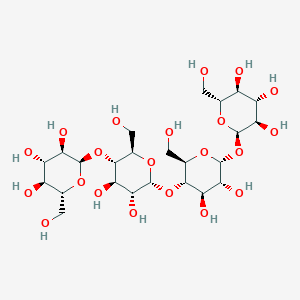![molecular formula C12H8N2 B3050440 吡啶并[3,2-g]喹啉 CAS No. 260-67-3](/img/structure/B3050440.png)
吡啶并[3,2-g]喹啉
描述
Synthesis Analysis
Several synthetic methods exist for preparing pyrido[3,2-g]quinoline derivatives. Notably, a recent study by Azizi et al. demonstrated the use of a heterogeneous propylphosphonium tetrachloroindate ionic liquid catalyst for the selective synthesis of 3,4- and 2,4-disubstituted quinolines . The proposed mechanism involves key steps such as cyclization and functional group transformations.
科学研究应用
绿色合成
吡啶并[2,1-a]异喹啉和吡啶并[1,2-a]喹啉衍生物(与吡啶并[3,2-g]喹啉密切相关)已使用 ZnO 纳米粒子合成。该方法提供了一种在室温下高效、无溶剂和环境友好的合成方法,展示了吡啶并[3,2-g]喹啉衍生物在绿色化学中的潜力 (Ghazvini 等,2017)。
新颖的合成技术
已经开发了一种新型的 Fe 催化方案来合成吡啶并[2,3-b]吲哚-4-酮或吲哚并[3,2-b]喹啉,表明吡啶并[3,2-g]喹啉在化学合成中的多功能性和适应性 (Song 等,2019)。
抗病毒应用
对咪唑并[4,5-g]喹啉和吡啶并[2,3-g]喹喔啉酮衍生物(与吡啶并[3,2-g]喹啉具有相似的结构)的研究显示出有希望的抗病毒活性,细胞毒性最小。这些衍生物对各种 RNA 和 DNA 病毒表现出效力,表明吡啶并[3,2-g]喹啉衍生物具有潜在的抗病毒应用 (Briguglio 等,2015)。
荧光性质
吡啶并[2,1:2,3]咪唑并[4,5-b]喹啉衍生物表现出新颖的荧光性质。这些化合物显示出深紫罗兰色和高荧光,表明它们在基于荧光的应用中具有潜力 (Rahimizadeh 等,2010)。
催化应用
喹啉和吡啶并[3,2-g]喹啉的合成已使用非均相丙基三苯基膦四氯铟离子液体催化,展示了吡啶并[3,2-g]喹啉在催化和合成化学中的应用 (Azizi 等,2018)。
太阳能电池应用
吡啶并[1',2':1,5]吡唑并[4,3-b]喹啉(与吡啶并[3,2-g]喹啉结构相似)已被合成,并被发现具有高荧光量子产率。它们的电化学性质表明在染料敏化太阳能电池中具有潜在用途,表明吡啶并[3,2-g]喹啉在可再生能源中的可能应用 (Agheli 等,2020)。
利尿性质
吡啶并[3,2,1-ij]喹啉衍生物已因其利尿特性而被探索,表明其潜在的生物医学应用。这些衍生物对泌尿功能有显着影响,表明它们在治疗需要利尿的疾病中的潜在用途 (Ukrainets 等,2018)。
未来方向
: Azizi, M., Nasr-Esfahani, M., Mohammadpoor-Baltork, I., Moghadam, M., Mirkhani, V., Tangestaninejad, S., & Kia, R. (2018). Synthesis of Quinolines and Pyrido[3,2-g or 2,3-g]quinolines Catalyzed by Heterogeneous Propylphosphonium Tetrachloroindate Ionic Liquid. Journal of Organic Chemistry, 83(17), 10086–10096. DOI: 10.1021/acs.joc.8b02261
属性
IUPAC Name |
pyrido[3,2-g]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-3-9-7-10-4-2-6-14-12(10)8-11(9)13-5-1/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGXNUXNXWMFRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=C2N=C1)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372798 | |
| Record name | pyrido[3,2-g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[3,2-g]quinoline | |
CAS RN |
260-67-3 | |
| Record name | pyrido[3,2-g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

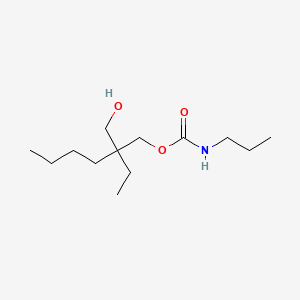
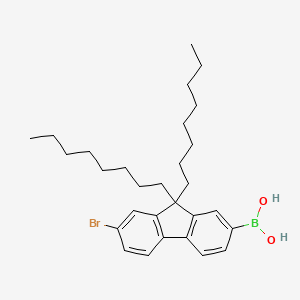
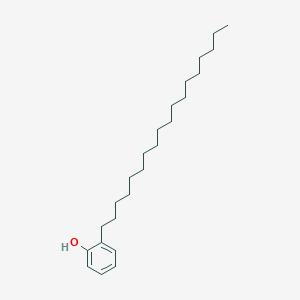
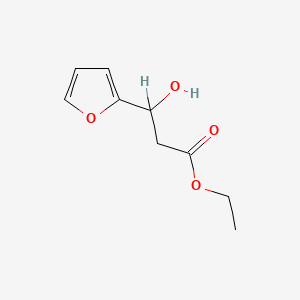
![Benzoic acid, 4-[(4-hydroxyphenoxy)methyl]-](/img/structure/B3050363.png)
